N-Ethoxy-pyridine-2-carboximidic Acid
Description
N-Ethoxy-pyridine-2-carboximidic Acid is a pyridine-based derivative characterized by an ethoxy group (–OCH₂CH₃) attached to the nitrogen atom of the carboximidic acid moiety at the 2-position of the pyridine ring. This compound belongs to the class of heterocyclic carboximidic acids, which are notable for their structural versatility in pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-ethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-10-8(11)7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
KNIJJZFXBMLOPC-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-Ethoxy-pyridine-2-carboximidic Acid, key comparisons are drawn with related pyridine and pyrimidine derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison
Substituent-Driven Reactivity
- Electron-Withdrawing vs. Electron-Donating Groups :
- The ethoxy group in this compound is electron-donating, which may stabilize the pyridine ring via resonance, contrasting with the electron-withdrawing chloro group in 2-Chloro-6-methylpyrimidine-4-carboxylic acid. This difference impacts acidity; the latter’s carboxylic acid (pKa ~2.5) is more acidic than carboximidic acids (pKa ~4–5) .
- The iodo substituent in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide enables halogen bonding, a feature absent in the ethoxy analog .
Solubility and Stability
- Lipophilicity : The ethoxy group increases lipophilicity (logP estimated >1.5) compared to hydroxylated analogs (e.g., logP ~0.8 for N-(2-hydroxy-5-iodopyridin-3-yl)acetamide), affecting membrane permeability in biological systems.
- Hydrolytic Stability : Carboximidic acids are generally prone to hydrolysis under acidic or basic conditions. The ethoxy group may slow hydrolysis relative to methyl or chloro substituents, which are more reactive toward nucleophilic attack.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
